NNC0640 -

NNC0640

Catalog Number: EVT-277416
CAS Number:
Molecular Formula: C29H31N7O4S
Molecular Weight: 573.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NNC0640 is a synthetic compound identified as a negative allosteric modulator (NAM) of the human glucagon-like peptide-1 receptor (GLP-1R) []. This classification stems from its ability to bind to the GLP-1R at a site distinct from the endogenous ligand binding site and negatively impact the receptor's signaling activity []. As a research tool, NNC0640 has been instrumental in probing the structural dynamics of GLP-1R and its interaction with other molecules [].

Glucagon-like peptide-1 (GLP-1)

Compound Description: Glucagon-like peptide-1 (GLP-1) is an endogenous peptide hormone that plays a crucial role in glucose homeostasis. It acts as an agonist of the GLP-1 receptor (GLP-1R), leading to insulin secretion, glucagon suppression, and delayed gastric emptying. []

Relevance: GLP-1 is the endogenous ligand of GLP-1R, the target of NNC0640. NNC0640 acts as a negative allosteric modulator (NAM) of GLP-1R, meaning it binds to a different site than GLP-1 and reduces its signaling efficacy. []

Reference: [] https://www.semanticscholar.org/paper/c0fcc3477fefa4395770724bd55036ba7e279582

Glucagon

Compound Description: Glucagon is a peptide hormone produced by the pancreas that counteracts the effects of insulin, leading to increased blood glucose levels. It acts as an agonist of the glucagon receptor (GCGR). []

Relevance: GCGR is a class B G protein-coupled receptor (GPCR) closely related to GLP-1R, the target of NNC0640. Though NNC0640 specifically targets GLP-1R, understanding the structure and function of GCGR provides valuable insights into the broader class B GPCR family and potential allosteric modulation strategies. []

Reference: [] https://www.semanticscholar.org/paper/c0fcc3477fefa4395770724bd55036ba7e279582

Source and Classification

NNC-0640 was developed as part of research aimed at understanding and manipulating glucagon receptor pathways, particularly for potential therapeutic applications in metabolic diseases such as diabetes. It belongs to a class of compounds known for their ability to interact with G-protein-coupled receptors (GPCRs), specifically targeting the glucagon receptor and the glucagon-like peptide-1 receptor .

Synthesis Analysis

The synthesis of NNC-0640 involves several key steps, beginning with the formation of intermediate compounds. The process typically includes:

  1. Formation of the Tetrazole Ring: This is a critical step where a tetrazole moiety is synthesized, which plays an essential role in the compound's activity.
  2. Coupling Reactions: Various aromatic and aliphatic groups are introduced through coupling reactions, often utilizing organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate these transformations.
  3. Purification: Post-synthesis, purification techniques like recrystallization and chromatography are employed to achieve high purity levels necessary for biological testing .

The synthesis can be complex, requiring careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity.

Molecular Structure Analysis

NNC-0640 features a unique molecular structure characterized by:

  • Tetrazole Ring: This five-membered ring contributes to the compound's binding affinity and specificity.
  • Benzamide Group: This group enhances hydrophobic interactions with the glucagon receptor.
  • Cyclohexylphenyl Moiety: This portion of the molecule forms critical hydrophobic contacts with transmembrane helices VI and VII of the glucagon receptor.

The binding interactions involve multiple hydrogen bonds with key residues in the receptor, including serine and asparagine residues, which are crucial for maintaining the compound's efficacy . The structural analysis reveals that NNC-0640 binds to an external site on the glucagon receptor's transmembrane domain, influencing its conformational state.

Chemical Reactions Analysis

NNC-0640 can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized under specific conditions using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction reactions can modify functional groups within NNC-0640, typically employing reducing agents like sodium borohydride.
  3. Substitution Reactions: NNC-0640 is capable of undergoing substitution where specific atoms or groups can be replaced with others depending on the reagents used .

These reactions allow for modifications that can enhance or alter the biological activity of the compound.

Mechanism of Action

NNC-0640 functions by binding to an allosteric site on the glucagon receptor, distinct from the orthosteric site where glucagon itself binds. This interaction inhibits receptor activation by stabilizing an inactive conformation of the receptor. Specifically, it interferes with glucagon-mediated signaling pathways by preventing cyclic adenosine monophosphate accumulation associated with glucagon-like peptide-1 receptor activation . The dual modulation of both receptors allows for nuanced control over metabolic signaling pathways.

Physical and Chemical Properties Analysis

NNC-0640 exhibits several notable physical and chemical properties:

These properties are essential when considering NNC-0640 for laboratory applications and potential therapeutic uses .

Applications

NNC-0640 has significant scientific applications:

  1. Research Tool: It serves as a valuable tool for studying glucagon receptor modulation and its implications in metabolic disease research.
  2. Therapeutic Potential: Investigated for its potential use in treating metabolic disorders such as type 2 diabetes by modulating glucagon signaling pathways.
  3. Drug Development: Acts as a lead compound in developing new drugs targeting glucagon receptors and related pathways .

The dual action on both glucagon receptors makes NNC-0640 particularly interesting for researchers exploring complex metabolic interactions.

Pharmacological Characterization of NNC-0640 as a Negative Allosteric Modulator

Allosteric Modulation Mechanisms at Class B1 GPCRs

Class B1 G protein-coupled receptors (GPCRs), including glucagon (GCGR) and glucagon-like peptide-1 receptors (GLP-1R), exhibit unique structural features that enable allosteric modulation. These receptors possess a large extracellular domain (ECD) critical for orthosteric ligand binding and a transmembrane domain (TMD) where allosteric modulators like NNC-0640 bind. Unlike orthosteric ligands, NNC-0640 targets an external surface pocket formed by transmembrane helices 6 and 7 (TM6 and TM7) of the TMD, as revealed by cryo-electron microscopy (cryo-EM) studies of GCGR [7]. This binding site is distal to the orthosteric site, allowing NNC-0640 to modulate receptor activity without competing with endogenous peptides [7] [10].

Key molecular interactions stabilize NNC-0640 binding:

  • Hydrogen bonding: The tetrazole ring forms H-bonds with Ser³⁵⁰⁶.⁴¹ and Asn⁴⁰⁴⁷.⁶¹ (Ballesteros-Weinstein numbering) [7].
  • Hydrophobic contacts: The cyclohexylphenyl moiety inserts into a cleft between TM6 and TM7, enhancing binding stability [7].
  • Conformational effects: Binding induces structural rigidity in the ECD-TMD linker ("stalk") and extracellular loop 1 (ECL1), locking GCGR in an inactive state [7].

Allosteric modulation in Class B1 GPCRs involves disruption of dynamic networks that transmit signals from the ECD to the TMD. Hydrogen/deuterium exchange (HDX) studies demonstrate that NNC-0640 binding reduces flexibility in the stalk region (residues G125–K136), which is essential for propagating activation signals during glucagon binding [7] [5]. This immobilization prevents the outward movement of TM6—a hallmark of GPCR activation—thereby inhibiting G protein coupling [6] [10].

Table 1: Key Structural Features of NNC-0640 Binding to Class B1 GPCRs

Target ReceptorBinding SiteCritical ResiduesObserved Structural Effects
GCGRTM6-TM7 cleftS350⁶.⁴¹, T353⁶.⁴⁴, N404⁷.⁶¹Stalk/ECL1 rigidification; inhibited TM6 movement
GLP-1RSimilar TM cleftConserved S/T residuesReduced peptide-induced conformational changes

Dual Receptor Selectivity: Targeting GCGR and GLP-1R

NNC-0640 exhibits a unique pharmacological profile as a dual-targeting negative allosteric modulator (NAM) for both GCGR and GLP-1R. Functional assays confirm its potency at human receptors:

  • GCGR: IC₅₀ = 69.2 nM [4]
  • GLP-1R: Inhibition of GLP-1-mediated cAMP accumulation (pKi = 7.4) [1]

This dual activity stems from structural conservation within Class B1 GPCRs. The TM6-TM7 allosteric pocket targeted by NNC-0640 shares >60% sequence homology between GCGR and GLP-1R [2] [6]. Mutagenesis studies reveal that residues critical for NNC-0640 binding (e.g., Ser/Thr in TM6) are conserved in both receptors. Substitution of Ser³⁵⁰ in GCGR or its equivalent in GLP-1R reduces modulator affinity by >10-fold [1] [7].

Despite this conservation, nuanced differences confer partial selectivity:

  • GCGR preference: Hydrophobic subpockets accommodate NNC-0640’s cyclohexylphenyl group more efficiently in GCGR than in GLP-1R [7].
  • GLP-1R interactions: The benzamide group forms weaker polar contacts with GLP-1R, explaining its ~3-fold lower potency compared to GCGR [1] [8].

Table 2: Selectivity Profile of NNC-0640 Across Class B1 GPCRs

ReceptorpKi/IC₅₀Functional AssaySelectivity vs. GCGR
GCGRIC₅₀ = 69.2 nMGlucagon-induced cAMP inhibitionReference
GLP-1RpKi = 7.4 (≈40 nM)GLP-1-induced cAMP inhibition~1.7-fold lower
GIPR>10,000 nMNot inhibited>140-fold selective

Functional Antagonism of Glucagon and GLP-1-Mediated Signaling

NNC-0640 exerts functional antagonism by disrupting key signaling pathways downstream of GCGR and GLP-1R activation:

Glucagon Signaling Antagonism

  • cAMP inhibition: NNC-0640 reduces glucagon-stimulated cAMP accumulation by 70–90% in HEK293 cells expressing human GCGR (EC₈₀ glucagon) [4] [8].
  • Mechanism: Allosterically stabilizes an inactive TMD conformation, preventing Gₛ protein coupling and subsequent adenylate cyclase activation [7] [5]. Molecular dynamics (MD) simulations show that NNC-0640 binding increases the free energy required for TM6 outward movement by >5 kcal/mol, effectively blocking transition to the active state [5].

GLP-1 Signaling Modulation

  • cAMP reduction: Inhibits GLP-1-mediated cAMP production by 50–75% at 10 μM in pancreatic β-cells [1].
  • Pathway selectivity: Exhibits greater efficacy in blocking Gₛ-cAMP pathways than β-arrestin recruitment, suggesting biased modulation [6]. This arises from preferential stabilization of conformations that disrupt G protein binding sites while partially preserving phosphorylation sites for GRKs [10].

Allosteric Communication Disruption

NNC-0640’s antagonism is mediated through long-range structural effects:

  • Extracellular effects: Reduces conformational flexibility in the ECD and stalk region, impairing peptide ligand engagement [7].
  • Intracellular effects: Alters hydration patterns in the G protein coupling interface, as detected by HDX-MS [5]. Residues near the intracellular Gα binding site exhibit 40–60% reduced deuterium uptake upon NNC-0640 binding, indicating restricted dynamics essential for G protein engagement [5] [9].

Table 3: Functional Effects of NNC-0640 on Receptor Signaling

Signaling PathwayReceptorMaximum Inhibition (%)Key Molecular Determinants
cAMP ProductionGCGR90% at 1 μMTM6 immobilization; disrupted Gₛ coupling
cAMP ProductionGLP-1R75% at 10 μMPartial stabilization of inactive TMD
β-arrestin RecruitmentGLP-1R<30% at 10 μMPreserved receptor phosphorylation sites

Table 4: Chemical Identifiers of NNC-0640

PropertyIdentifier
IUPAC Name4-[[(4-Cyclohexylphenyl)[[3-(methylsulfonyl)phenyl]carbamoyl]amino]methyl]-N-(1H-tetrazol-5-yl)benzamide
SynonymsNNC 0640; NNC-0640; NNC0640
CAS Number307986-98-7
Molecular FormulaC₂₉H₃₁N₇O₄S
PubChem CID23549991
Molecular Weight573.67 g/mol

Properties

Product Name

NNC-0640

IUPAC Name

4-[[4-cyclohexyl-N-[(3-methylsulfonylphenyl)carbamoyl]anilino]methyl]-N-(2H-tetrazol-5-yl)benzamide

Molecular Formula

C29H31N7O4S

Molecular Weight

573.7 g/mol

InChI

InChI=1S/C29H31N7O4S/c1-41(39,40)26-9-5-8-24(18-26)30-29(38)36(25-16-14-22(15-17-25)21-6-3-2-4-7-21)19-20-10-12-23(13-11-20)27(37)31-28-32-34-35-33-28/h5,8-18,21H,2-4,6-7,19H2,1H3,(H,30,38)(H2,31,32,33,34,35,37)

InChI Key

PPTKULJUDJWTSA-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=CC(=C1)NC(=O)N(CC2=CC=C(C=C2)C(=O)NC3=NNN=N3)C4=CC=C(C=C4)C5CCCCC5

Solubility

Soluble in DMSO

Synonyms

4-(1-(4-cyclohexylphenyl)-3-(3-methanesulfonylphenyl)ureidomethyl)-N-(2H-tetrazol-5-yl)benzamide
NNC0640

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)NC(=O)N(CC2=CC=C(C=C2)C(=O)NC3=NNN=N3)C4=CC=C(C=C4)C5CCCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.